tert-Butyl peroxybenzoate
Overview
Description
Synthesis Analysis
TBPB-mediated reactions have been developed for the direct functionalization of N-propargyl aromatic amine derivatives, offering a novel strategy towards the synthesis of 3-alkylated quinolines via a domino radical addition/cyclization reaction (Wei Chen et al., 2018). Additionally, TBPB has facilitated the α-methylation of 1,3-dicarbonyl compounds, providing α-methyl derivatives in moderate to good yields and serving as both the methyl source and radical initiator (Songjin Guo et al., 2014).
Molecular Structure Analysis
TBPB's efficacy in mediating chemical reactions is closely tied to its molecular structure, which contains a peroxy bond. This bond is prone to homolytic cleavage, generating radicals that can initiate various chemical transformations. The tert-butyl group attached to the peroxybenzoate moiety enhances the compound's stability, making it a versatile reagent in organic synthesis.
Chemical Reactions and Properties
One of the notable reactions involving TBPB is the formation of 6-alkyl phenanthridines through a 2-isocyanobiaryl insertion with 1,4-dioxane, demonstrating TBPB's role in facilitating C(sp3)-H/C(sp2)-H bond functionalization under metal-free conditions (Jiajia Cao et al., 2014). Furthermore, TBPB has been used for the selective and mild N-Benzoylation of ammonia/amines under catalyst- and solvent-free conditions, proving its efficiency and chemoselectivity as a benzoylating reagent (D. Yadav & B. Bhanage, 2015).
Physical Properties Analysis
TBPB's physical properties, such as its phase behavior, solubility in various solvents, and thermal stability, are critical for its storage, handling, and application in chemical reactions. The compound's sensitivity to temperature and its exothermic decomposition profile have been thoroughly investigated to prevent runaway reactions in industrial settings (S. Cheng et al., 2008).
Chemical Properties Analysis
The chemical properties of TBPB, including its reactivity towards different functional groups, selectivity, and role in radical initiation, are essential for understanding its behavior in synthetic applications. Its ability to mediate direct amidation of azoles with formamides under metal- and base-free conditions illustrates its versatility as an oxidant and its contribution to simplifying synthetic pathways (Tao He et al., 2011).
Scientific Research Applications
Application
TBPB is primarily used as a radical initiator in the polymerization of various compounds such as ethylene (to LDPE), vinyl chloride, styrene, or acrylic esters . It is also used in the curing of unsaturated polyester resins (UP resins) .
Method of Application
TBPB is added to the reaction mixture where it initiates the polymerization process. The quantity used for the curing of UP resins is about 1-2% .
Thermal Kinetic Analysis
Application
TBPB is widely used in the plastic and rubber industries . The thermodynamic and kinetic analysis of TBPB is performed on the basis of dynamic and adiabatic calorimetric applications .
Method of Application
Differential scanning calorimetry (DSC) and accelerating rate calorimeter (ARC) are employed to supply basic data and safety index . Experiments are taken under different scanning rates as well as various sample mass .
Results or Outcomes
The temperature and pressure curves of TBPB during decomposition are recorded . Based on the significant parameters calculated, self-accelerating decomposition temperature (SADT) of TBPB worked out was 50°C .
Acrylics Production
Application
TBPB is used in the production of acrylics . Acrylics are a type of plastic material that are used in a wide range of applications, including paints, coatings, adhesives, sealants, and plastics.
Method of Application
TBPB is used as an initiator in the polymerization process of acrylics . The specific method of application can vary depending on the specific type of acrylic being produced and the desired properties of the final product.
Results or Outcomes
The use of TBPB in the production of acrylics results in high-quality products with desirable properties such as durability, flexibility, and resistance to UV radiation .
Crosslinking of Rubbers and Thermoplastic Polyolefins
Application
TBPB is used for the crosslinking of natural and synthetic rubbers, as well as thermoplastic polyolefins . Crosslinking is a process that can improve the properties of these materials, such as their strength, elasticity, and resistance to heat and chemical attack.
Method of Application
TBPB is added to the rubber or thermoplastic polyolefin during the manufacturing process . It acts as a crosslinking agent, forming bonds between the polymer chains and creating a three-dimensional network structure.
Results or Outcomes
The use of TBPB for crosslinking results in materials with improved properties. For example, crosslinked rubbers and thermoplastic polyolefins have greater strength and elasticity, and are more resistant to heat and chemical attack .
Safety And Hazards
properties
IUPAC Name |
tert-butyl benzenecarboperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBRNHKUVLOCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |
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Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |
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Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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DSSTOX Substance ID |
DTXSID9024699 | |
Record name | tert-Butyl perbenzoate | |
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Molecular Weight |
194.23 g/mol | |
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Physical Description |
Tert-butyl peroxybenzoate, [<= 50% with inert inorganic solid] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [<= 75% in solution] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. It also is stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [technically pure] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Liquid; Liquid, Other Solid, Colorless liquid; mp = 8.5 deg C; [Hawley] Colorless to slightly yellow liquid; mp = 8 deg C; [HSDB] | |
Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |
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Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |
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Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Record name | Benzenecarboperoxoic acid, 1,1-dimethylethyl ester | |
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Record name | Peroxybenzoic acid, t-butyl ester | |
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Boiling Point |
234 °F at 760 mmHg (NTP, 1992), 112 °C (decomposes), BP: 75 °C at 0.2 mm Hg | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Record name | t-Butyl peroxy benzoate | |
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Flash Point |
200 °F (NTP, 1992), 93.4 °C (200.1 °F) - closed cup, >190 °F (>88 °C) - open cup | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Record name | t-Butyl peroxy benzoate | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Soluble in alcohols, esters, ethers, ketones | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Density |
1.04 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.021 g/cu cm at 25 °C | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Record name | t-Butyl peroxy benzoate | |
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Vapor Pressure |
0.33 mmHg at 122 °F (NTP, 1992), VP: 0.33 mm Hg at 50 °C | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Record name | t-Butyl peroxy benzoate | |
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Product Name |
tert-Butyl peroxybenzoate | |
Color/Form |
Colorless liquid, Colorless to slight yellow liquid, Liquid | |
CAS RN |
614-45-9 | |
Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |
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Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |
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Record name | tert-Butyl peroxybenzoate | |
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Record name | tert-Butyl peroxybenzoate | |
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Record name | Benzenecarboperoxoic acid, 1,1-dimethylethyl ester | |
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Record name | tert-butyl perbenzoate | |
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Record name | TERT-BUTYL PEROXYBENZOATE | |
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Record name | t-Butyl peroxy benzoate | |
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Melting Point |
46 °F (NTP, 1992), 8 °C | |
Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.